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Compound of Interest

Compound Name: 2-Butoxy-5-methylpyridin-3-amine

Cat. No.: B13543320

Get Quote

CAS Registry Number: 1529165-65-8 Molecular Formula: C₁₀H₁₆N₂O Molecular Weight:

180.25 g/mol [1][2]

Part 1: Executive Summary & Strategic Context
In the high-stakes environment of pharmaceutical intermediate synthesis—specifically for

kinase inhibitor scaffolds—2-Butoxy-5-methylpyridin-3-amine represents a critical quality

checkpoint. This guide provides a technical breakdown of its Infrared (IR) spectral signature,

designed to empower researchers to validate structure and purity rapidly.

Unlike generic spectral databases, this guide focuses on comparative diagnostics:

distinguishing the target molecule from its synthetic precursors (nitro-intermediates) and

structural analogs (halo-pyridines).

Why IR? The "Fingerprint" Advantage
While NMR confirms connectivity, IR spectroscopy offers superior "performance" in real-time

reaction monitoring (PAT) and solid-state form identification. It provides an immediate binary

readout on the success of the nitro-reduction step, a common bottleneck in the synthesis of this

scaffold.
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Part 2: Detailed Spectral Analysis (The "Product")
The IR spectrum of 2-Butoxy-5-methylpyridin-3-amine is defined by the interplay between

the electron-donating butoxy group and the primary amine on the pyridine ring.

characteristic Diagnostic Bands
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Functional Group Mode of Vibration
Frequency Region
(cm⁻¹)

Diagnostic Feature

Primary Amine (-NH₂)
N-H Stretching

(Asym/Sym)
3450 – 3300

Doublet. A sharp

doublet is the hallmark

of a primary amine.

Absence (or single

band) indicates

incomplete reduction

or secondary amine

impurity.

N-H Bending

(Scissoring)
1650 – 1590

Medium-strong band;

often overlaps with

ring modes but

broadens the region.

Butoxy Ether (-O-R)
C-O-C Stretching

(Asym)
1260 – 1240

Strong intensity.

Distinguishes this

molecule from non-

alkoxylated analogs

(e.g., 2-chloro).

C-O-C Stretching

(Sym)
1050 – 1030 Strong intensity.

Alkyl Chain

(Butoxy/Methyl)
C-H Stretching (sp³) 2960 – 2850

Multiple bands

corresponding to -CH₃

and -CH₂- groups.

Pyridine Ring
C=N / C=C Ring

Stretching
1600 – 1430

Series of sharp bands

(typically 4)

characteristic of the

aromatic heterocycle.

Substituent Pattern
C-H Out-of-Plane

Bending
850 – 800

Specific to the

substitution pattern

(2,3,5-trisubstituted

pyridine).
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Mechanism of Assignment
The 2-position butoxy group exerts a mesomeric effect (+M), increasing electron density on the

ring. This typically shifts the ring breathing modes to slightly lower wavenumbers compared to

electron-deficient pyridines (like the nitro-precursor).

Part 3: Comparative Performance Analysis
This section objectively compares the IR signature of the target against its two most critical

"alternatives" in the synthetic pathway.

Comparison 1: Target vs. Precursor (2-Butoxy-5-methyl-
3-nitropyridine)
Context: Monitoring the reduction of the nitro group to the amine.

Feature Target (Amine) Precursor (Nitro) Operational Insight

3400 cm⁻¹ Region Doublet (N-H) Absent

Appearance of the

doublet confirms

amine formation.

1550-1500 cm⁻¹ Ring modes only
Strong Band (NO₂

Asym)

The disappearance of

the ~1530 cm⁻¹ band

is the primary

endpoint indicator.

1350 cm⁻¹ C-N stretch (weak)
Strong Band (NO₂

Sym)

Confirming marker. If

this peak persists,

reduction is

incomplete.

Comparison 2: Target vs. Starting Material (2-Chloro-5-
methylpyridin-3-amine)
Context: Verifying the nucleophilic aromatic substitution (SnAr) of the chloride by butoxide.
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Feature Target (Butoxy) Alternative (Chloro) Operational Insight

1260-1000 cm⁻¹ Strong C-O Stretches
Absent / Weak Ring

modes

The "Ether Region" is

silent in the chloro-

analog.

2900 cm⁻¹ Region
Strong C-H (Butyl

chain)

Weak C-H (Methyl

only)

Significant increase in

aliphatic C-H intensity

confirms butoxy

addition.

Low Frequency No C-Cl band
C-Cl Stretch (700-600

cm⁻¹)

Hard to see in some

optics, but definitive if

visible.

Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Logic Flowchart for Identification
Caption: Logical decision tree for validating 2-Butoxy-5-methylpyridin-3-amine using IR

peaks.
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Diagram 2: Synthetic Monitoring Pathway
Caption: IR monitoring points during the synthesis from 2-chloro-5-methyl-3-nitropyridine.
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Gain of NH₂ (3400 cm⁻¹)

Click to download full resolution via product page

Part 5: Experimental Protocol (Self-Validating)
To ensure trustworthy results, the following protocol utilizes an internal validation step using the

"Fingerprint Region."

Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets due to the hygroscopic nature of amine salts.

System Blank: Clean the diamond/ZnSe crystal with isopropanol. Collect a background

spectrum (air) to verify no contamination (ensure flat baseline at 2900 cm⁻¹).

Sample Loading: Apply ~5-10 mg of the solid sample.

Pressure Application: Apply high pressure using the anvil clamp. Critical: Watch the live

preview. The peaks at 2900 cm⁻¹ (C-H) should maximize. If they are weak, contact is poor.

Acquisition: Scan range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.

Validation (Self-Check):
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Pass: Baseline is flat; CO₂ doublet (2350 cm⁻¹) is minimal; N-H doublet is visible above

noise.

Fail: "Derivative-shaped" peaks indicate refractive index mismatch (sample too thick or

poor contact).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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